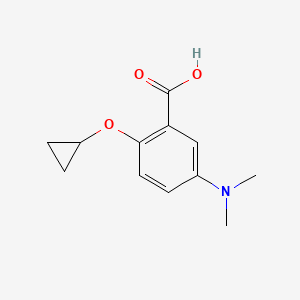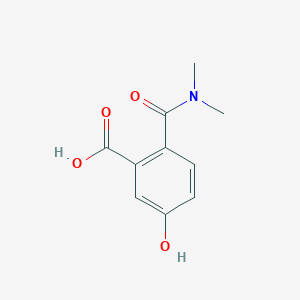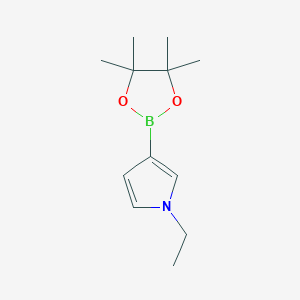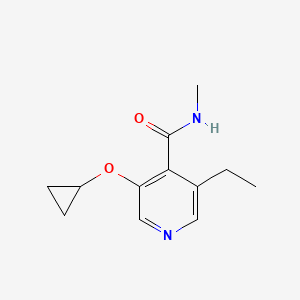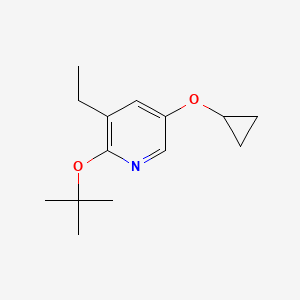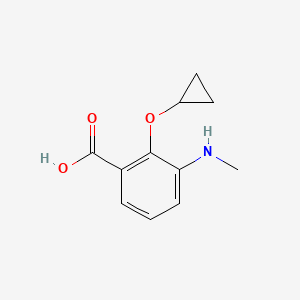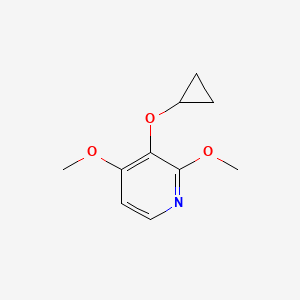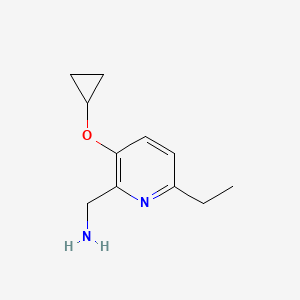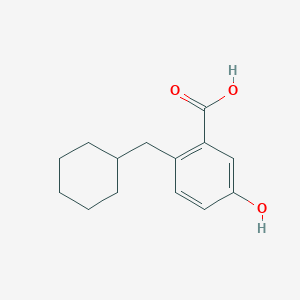
2-(Cyclohexylmethyl)-5-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylmethyl)-5-hydroxybenzoic acid is an organic compound that features a cyclohexylmethyl group attached to a benzoic acid core with a hydroxyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-5-hydroxybenzoic acid typically involves the alkylation of a benzoic acid derivative with a cyclohexylmethyl halide under basic conditions. The hydroxyl group can be introduced through selective hydroxylation reactions. Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide, and the reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexylmethyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as tosyl chloride for the formation of tosylates.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tosyl chloride in pyridine for the formation of tosylates.
Major Products
Oxidation: Formation of 2-(Cyclohexylmethyl)-5-oxo-benzoic acid.
Reduction: Formation of 2-(Cyclohexylmethyl)-5-hydroxybenzyl alcohol.
Substitution: Formation of 2-(Cyclohexylmethyl)-5-tosyloxybenzoic acid.
Applications De Recherche Scientifique
2-(Cyclohexylmethyl)-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(Cyclohexylmethyl)-5-hydroxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyclohexylmethyl)-4-hydroxybenzoic acid
- 2-(Cyclohexylmethyl)-3-hydroxybenzoic acid
- 2-(Cyclohexylmethyl)-6-hydroxybenzoic acid
Uniqueness
2-(Cyclohexylmethyl)-5-hydroxybenzoic acid is unique due to the specific positioning of the hydroxyl group at the 5-position, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-(cyclohexylmethyl)-5-hydroxybenzoic acid |
InChI |
InChI=1S/C14H18O3/c15-12-7-6-11(13(9-12)14(16)17)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2,(H,16,17) |
Clé InChI |
OXMGRJOEGKQAGU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2=C(C=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


